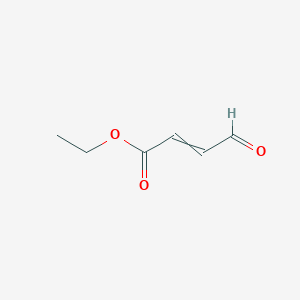

Ethyl 4-oxobut-2-enoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H8O3 |

|---|---|

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

ethyl 4-oxobut-2-enoate |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3 |

InChI-Schlüssel |

SDGAEBKMHIPSAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=CC=O |

Herkunft des Produkts |

United States |

Significance and Scope of Research on α,β Unsaturated γ Keto Esters

The class of molecules known as α,β-unsaturated γ-keto esters, to which ethyl 4-oxobut-2-enoate belongs, are highly valuable intermediates in the field of organic synthesis. Their importance is derived from the presence of several reactive functional groups, which enables a broad spectrum of chemical transformations. This versatility allows chemists to construct intricate molecular frameworks, especially heterocyclic structures.

The scope of research on these compounds is extensive, covering the creation of new synthesis methods, the investigation of their reactivity in different types of reactions, and their use as foundational materials for targeted synthesis. They are, for example, crucial precursors for synthesizing various heterocycles. The strategic positioning of the keto and unsaturated ester functionalities facilitates sequential reactions, offering an efficient route to enhance molecular complexity.

Historical Context of Research on Ethyl 4 Oxobut 2 Enoate and Its Analogues

The investigation of α,β-unsaturated carbonyl compounds has a long history, with foundational work on conjugate additions being a key early development. Research focused specifically on ethyl 4-oxobut-2-enoate and its related compounds has built upon these fundamental principles. Initial studies likely concentrated on understanding its basic reactivity, including its tendency to undergo nucleophilic attack at both the carbonyl carbon and the β-position of the unsaturated system.

Over time, research has progressed to more complex applications. The advancement of modern analytical techniques has been essential for accurately characterizing these molecules and their reaction products. Additionally, the discovery of new catalysts and reagents has created new possibilities for controlling the stereochemistry of reactions involving this compound, which is vital in the production of chiral molecules for the pharmaceutical industry. The continuing study of its chemistry mirrors the larger trends in organic synthesis, which are moving toward more efficient, selective, and environmentally friendly methods.

Structural Features and Reactivity Principles in Academic Investigations

Established Synthetic Routes to this compound

The synthesis of the fundamental this compound structure can be achieved through several well-established chemical routes, each starting from different precursors and employing distinct reaction mechanisms.

Esterification Approaches

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-oxobut-2-enoic acid. This process typically involves reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst.

Detailed Research Findings: The esterification is generally carried out by refluxing 4-oxobut-2-enoic acid with ethanol. rsc.org Catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid are frequently employed to drive the reaction towards completion. rsc.org An alternative strategy involves a two-step process where the carboxylic acid is first activated. Reagents like isobutylchloroformate (IBCF) can be used to convert the carboxylic acid into a more reactive mixed anhydride (B1165640) intermediate. This intermediate is then treated with ethanol to yield the final ethyl ester product. rsc.org This latter method can be advantageous under milder conditions.

| Starting Material | Reagents | Catalyst | Product | Citation |

| 4-oxobut-2-enoic acid | Ethanol | H₂SO₄ or p-toluenesulfonic acid | This compound | rsc.org |

| 4-oxobut-2-enoic acid | 1. Isobutylchloroformate (IBCF) 2. Ethanol | - | This compound | rsc.org |

Oxidative Formations

Oxidative methods provide another pathway to the butenoate skeleton. The Wacker oxidation, a palladium-catalyzed process, is a notable example used to oxidize terminal alkenes to methyl ketones, a reaction that can be adapted to form the required carbon framework.

Detailed Research Findings: The Wacker oxidation methodology can be employed in multi-step syntheses to generate the core structure of this compound. For instance, a precursor containing an allyl group can be subjected to Wacker oxidation conditions (typically PdCl₂/CuCl₂) to form the required ketone functionality. researchgate.net Research has described the synthesis of a complex derivative, (Z)-ethyl 4-(2-allyl-3,6-dimethoxyphenyl)-2-hydroxy-4-oxobut-2-enoate, which upon further transformations including oxidation, leads to the formation of a core structure related to the target molecule. researchgate.net This highlights the utility of oxidative cyclization and functional group transformation in accessing these molecular scaffolds.

| Reaction Type | Key Reagents/Catalysts | Precursor Functional Group | Resulting Functional Group | Citation |

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Allyl group | Ketone | researchgate.net |

Aldol (B89426) Condensation and Related Pathways

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions that are highly effective for constructing the backbone of this compound. This approach typically involves the reaction of glyoxylic acid with a ketone, followed by esterification.

Detailed Research Findings: Microwave-assisted aldol condensation between various methyl ketones and glyoxylic acid has been shown to produce 4-oxo-2-butenoic acids in moderate to excellent yields. rsc.org The choice of catalyst depends on the ketone's substituent; aryl ketones react best with tosic acid, while aliphatic ketones favor a combination of pyrrolidine (B122466) and acetic acid. rsc.org The resulting 4-oxo-2-butenoic acid derivative is then readily esterified, as described in section 2.1.1, to yield the desired ethyl ester. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Citation |

| Methyl Ketone (Aryl) | Glyoxylic Acid | Tosic Acid, Microwave | 4-oxo-2-butenoic acid derivative | rsc.org |

| Methyl Ketone (Aliphatic) | Glyoxylic Acid | Pyrrolidine, Acetic Acid, Microwave | 4-oxo-2-butenoic acid derivative | rsc.org |

Halogenation-Based Syntheses

Syntheses commencing with halogenated precursors offer a versatile route to this compound and its reactive derivatives. These halogenated intermediates are valuable for subsequent functionalization.

Detailed Research Findings: A common method involves the chlorination of monoethyl fumarate (B1241708). The reaction with thionyl chloride in a solvent like anhydrous dichloromethane (B109758) converts the carboxylic acid group into an acid chloride, yielding (E)-ethyl 4-chloro-4-oxobut-2-enoate. This chlorinated compound is a key intermediate; the chloro group acts as a good leaving group and can be displaced in nucleophilic substitution reactions to generate a wide array of derivatives. smolecule.com

| Starting Material | Reagent | Solvent | Product | Citation |

| Monoethyl fumarate | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | (E)-ethyl 4-chloro-4-oxobut-2-enoate |

Advanced Synthetic Approaches to Substituted this compound Analogues

To create more complex analogues with specific substituents, advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions are employed. These reactions allow for the precise installation of various functional groups onto the butenoate framework.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org It is particularly effective for synthesizing substituted derivatives of this compound.

Detailed Research Findings: The general mechanism of the Suzuki coupling involves three key steps: the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organoboron compound (like a boronic acid), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

In the context of synthesizing substituted butenoates, a halogenated precursor such as methyl or ethyl (E)-4-bromobut-2-enoate is coupled with various arylboronic acids. researchgate.net This reaction has been successfully carried out using ligand-free palladium nanoparticles as the catalyst in the presence of a base, yielding variously functionalized 4-aryl-but-2-enoates in high yields. researchgate.net This method provides an efficient pathway to introduce diverse aryl substituents at the 4-position of the butenoate core, which is valuable for creating libraries of compounds for applications such as the development of HIV-1 protease inhibitors. researchgate.netnih.gov

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst | Product Type | Citation |

| Suzuki Coupling | (E)-Ethyl 4-bromobut-2-enoate | Arylboronic Acid | Palladium (e.g., Pd NPs, Pd(OAc)₂) | Ethyl 4-arylbut-2-enoate | libretexts.orgresearchgate.net |

Asymmetric Synthesis Methodologies

Asymmetric synthesis of this compound and its derivatives is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications. Various strategies have been developed to achieve high stereoselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these compounds. For example, the Diels-Alder reaction between ethyl (E)-4-oxobut-2-enoate and isoprene (B109036), catalyzed by a chiral pyrrolidine catalyst, proceeds with good yield and high enantioselectivity. mdpi.com This adduct has been utilized in the formal synthesis of natural products. mdpi.com Diphenylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric Michael addition of nitroalkanes to β,β-disubstituted α,β-unsaturated aldehydes, including derivatives of this compound. sci-hub.box

Chiral auxiliaries provide another established method for asymmetric induction. Although specific examples directly utilizing this compound are less detailed in the provided context, the principle involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. mdpi.com

The use of chiral metal catalysts is also a prominent strategy. For instance, rhodium(II)-carboxylate catalysts can be employed for the asymmetric O-H bond insertion of vinyl diazoacetates into carboxylic acids to produce enantiomerically enriched esters. While not a direct synthesis of this compound itself, this demonstrates the potential of chiral metal catalysts in related ester syntheses.

Biocatalysis, utilizing enzymes or whole cells, offers an environmentally benign approach to asymmetric synthesis. Plant cell cultures of Daucus carota have been successfully used for the highly enantioselective reduction of 4-aryl-2-oxobut-3-enoic carboxylic acid esters to the corresponding (R)-2-hydroxy derivatives with excellent enantiomeric excess (ee). researchgate.net Similarly, Candida parapsilosis mediates the bioreduction of related keto esters to the (S)-2-hydroxy compounds in high ee. researchgate.net

Table 2: Asymmetric Synthesis Approaches for this compound Derivatives

| Methodology | Catalyst/Reagent | Reaction Type | Stereoselectivity Outcome | Reference |

| Organocatalysis | Chiral pyrrolidine | Diels-Alder | High enantioselectivity | mdpi.com |

| Organocatalysis | Diphenylprolinol silyl ether | Michael Addition | Good to high enantiomeric excess | sci-hub.box |

| Biocatalysis | Daucus carota cells | Reduction | High enantiomeric excess (>99% ee) for (R)-alcohol | researchgate.net |

| Biocatalysis | Candida parapsilosis | Reduction | High enantiomeric excess (93-99% ee) for (S)-alcohol | researchgate.net |

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects in Synthesis

The choice of solvent can significantly impact the yield, selectivity, and reaction rate in the synthesis of this compound and its derivatives. In the Friedel-Crafts acylation of ethyl indole-2-carboxylate, for example, using nitrobenzene (B124822) as the solvent was found to favor acylation at the C-3 position. clockss.org For the synthesis of 2,4,5-trisubstituted-2-imidazolines from aldehydes, including this compound, various solvents were tested. While several solvents provided good yields, 2-MeTHF was chosen for further optimization due to the less solvent- and energy-intensive product isolation process compared to options like DMSO or Cyrene™. rsc.org

In organocatalytic reactions, the solvent can influence catalyst performance and stereoselectivity. For the asymmetric Michael addition of nitroalkanes to ethyl 2-methyl-4-oxobut-2-enoate, reactions were tested in various solvents and also under neat conditions. sci-hub.box Furthermore, time-resolved FTIR spectroscopy has revealed that polar aprotic solvents like DMF can stabilize the transition state, favoring the formation of the E-isomer in certain syntheses.

Catalyst Selection and Activity

The catalyst is a critical component in many synthetic routes to this compound and its derivatives, with its selection directly affecting reaction efficiency and selectivity. In Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent. rsc.orgnih.gov

In asymmetric synthesis, the choice of catalyst is paramount for achieving high enantioselectivity. A variety of chiral organocatalysts, such as pyrrolidine derivatives and diphenylprolinol silyl ethers, have been shown to be effective. mdpi.comsci-hub.box For instance, in the Diels-Alder reaction of ethyl (E)-4-oxobut-2-enoate, a specific pyrrolidine catalyst (C1aa) at a loading of 10 mol% provided very good yield and enantioselectivity. mdpi.com The activity of these catalysts can be further modulated by co-catalysts or additives.

In the synthesis of 2,4,5-trisubstituted-2-imidazolines, ammonium (B1175870) acetate (B1210297) was found to be a more effective ammonia (B1221849) source and catalyst compared to ammonium carbonate, leading to a good yield of the desired product. rsc.org This suggests that the counter-ion of the ammonium salt plays a role in the reaction mechanism.

Temperature and Reaction Time Optimization

Temperature and reaction time are crucial parameters that need to be optimized to maximize yield and minimize side product formation. In the synthesis of ethyl 4-[1-benzyl-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoates, microwave irradiation at 50°C for two successive 2-minute intervals was employed. tandfonline.com The synthesis of 2,4,5-trisubstituted-2-imidazolines from this compound showed complete consumption of the starting material within 24 hours at a specified, though unstated in the abstract, optimized temperature. rsc.orgrsc.org

In the synthesis of (E)-ethyl 4-chloro-4-oxobut-2-enoate, the reaction of monoethyl fumarate with thionyl chloride involves refluxing for 2-4 hours. Careful temperature control is also critical in stereoselective reactions. For example, in an asymmetric crotylboration reaction to form a precursor for a complex natural product, maintaining the temperature at -60°C for 7 days was necessary, as any increase in temperature was detrimental to the yield. nih.gov

Table 3: Optimization of Reaction Conditions

| Reaction | Parameter Optimized | Optimal Condition | Outcome | Reference |

| Imidazoline Synthesis | Solvent | 2-MeTHF | Energy-efficient isolation | rsc.org |

| Imidazoline Synthesis | Temperature | Not specified (optimized) | ~100% starting material consumption | rsc.orgrsc.org |

| Imidazoline Synthesis | Reaction Time | 24 hours | ~100% starting material consumption | rsc.orgrsc.org |

| Asymmetric Crotylboration | Temperature | -60°C | Good stereoselection, prevented yield loss | nih.gov |

| Asymmetric Crotylboration | Reaction Time | 7 days | Good stereoselection | nih.gov |

| Indole Derivative Synthesis | Temperature (Microwave) | 50°C | Efficient synthesis | tandfonline.com |

| Indole Derivative Synthesis | Reaction Time (Microwave) | 2 x 2 minutes | Efficient synthesis | tandfonline.com |

Stereocontrol and Stereoselective Synthesis

Achieving specific stereochemical outcomes is a major focus in the synthesis of complex molecules derived from this compound. Stereocontrol can be exerted through various means, including substrate control, reagent control, and catalyst control.

An asymmetric Diels-Alder reaction serves as a prime example of catalyst-controlled stereoselection, where a chiral catalyst directs the formation of one enantiomer over the other. mdpi.com For instance, the reaction of ethyl (E)-4-oxobut-2-enoate with isoprene in the presence of a chiral pyrrolidine catalyst leads to a cycloaddition product with high enantioselectivity. mdpi.com

Biocatalytic reductions offer excellent stereocontrol. The use of Daucus carota cell cultures for the reduction of 4-aryl-2-oxobut-3-enoic esters consistently produces the (R)-hydroxy esters with very high enantiomeric excess (>99% ee). researchgate.net Conversely, using Candida parapsilosis as the biocatalyst yields the corresponding (S)-hydroxy esters, also with high enantioselectivity (93-99% ee). researchgate.net This demonstrates how the choice of biocatalyst can completely control the stereochemical outcome of the reduction.

In the synthesis of 2,4,5-trisubstituted-2-imidazolines, the reaction is diastereoselective, though the specific factors controlling this are not fully elaborated in the provided search results. rsc.orgrsc.org Stereocontrol is also crucial in multi-step syntheses. For example, in the total synthesis of serratezomine A, careful temperature control during a crotylboration step was imperative for good stereoselection in a key intermediate. nih.gov

Electrophilic and Nucleophilic Character of the α,β-Unsaturated Carbonyl System

The reactivity of this compound is dominated by the electronic properties of its α,β-unsaturated carbonyl system. The presence of the electron-withdrawing ester and ketone functionalities polarizes the molecule, creating distinct electrophilic and nucleophilic centers. The β-carbon of the α,β-unsaturated system is particularly electrophilic due to resonance effects, making it susceptible to attack by nucleophiles. This is a characteristic feature of Michael acceptors. numberanalytics.comwikipedia.org

Conversely, the oxygen atoms of the carbonyl groups possess lone pairs of electrons and can act as nucleophilic sites, particularly in the presence of strong acids or Lewis acids. The double bond can also exhibit nucleophilic character in certain reactions, such as additions of electrophiles.

Michael Addition Reactions: Scope and Mechanistic Insights

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of this compound's reactivity. numberanalytics.comwikipedia.org This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position. numberanalytics.com

This compound readily undergoes Michael addition with a variety of carbon nucleophiles. For instance, β-dicarbonyl compounds like β-ketoesters and malonic esters, as well as nitroalkanes, can act as effective nucleophiles in these reactions. researchgate.net The reaction is typically catalyzed by a base, which deprotonates the carbon nucleophile to generate a carbanion. numberanalytics.com This carbanion then attacks the electrophilic β-carbon of the this compound. numberanalytics.comlibretexts.org The choice of solvent and base can significantly influence the reaction's efficiency. researchgate.net For example, the use of a weak inorganic base like potassium carbonate in ethanol has been shown to be effective for the conjugate addition of β-dicarbonyl compounds to 4-aryl-4-oxobut-2-enoates. researchgate.net

Table 1: Examples of Michael Addition with Carbon Nucleophiles

| Nucleophile | Product | Catalyst | Solvent |

|---|---|---|---|

| Methyl acetoacetate | Ethyl 2-(1-methoxycarbonyl-2-oxopropyl)-4-oxobutanoate | K₂CO₃ | EtOH |

| Diethyl malonate | Ethyl 2-(diethoxycarbonylmethyl)-4-oxobutanoate | K₂CO₃ | EtOH |

| Nitromethane | Ethyl 2-(nitromethyl)-4-oxobutanoate | Base | Various |

This table is illustrative and based on the general reactivity of related compounds. researchgate.net

A wide range of heteroatom nucleophiles also participate in Michael addition reactions with this compound and its derivatives. researchgate.net These reactions are valuable for synthesizing molecules with diverse functional groups. researchgate.net

Amines: Primary and secondary amines are common nucleophiles in aza-Michael additions. kyoto-u.ac.jp

Thiols: Thiophenols, for instance, add to 4-aryl-4-oxobut-2-enoates in the presence of a base like triethylamine (B128534) (TEA) to yield 2-(arylthio)-4-oxo-4-arylbutanoates. researchgate.net

Azoles: Heterocyclic compounds like benzotriazole (B28993) can also act as nucleophiles in aza-Michael additions, leading to the formation of N-substituted products. researchgate.net

Indoles: Indoles can serve as nucleophiles in conjugate addition reactions with 4-oxobut-2-enoic acid derivatives. evitachem.com

Table 2: Examples of Michael Addition with Heteroatom Nucleophiles

| Nucleophile | Product Type | Catalyst |

|---|---|---|

| Thiophenol | 2-(Arylthio)-4-oxobutanoate | TEA |

| Benzotriazole | 2-Benzotriazolyl-4-oxobutanoate | Base |

| Amines | 2-Amino-4-oxobutanoate | Base |

| Indoles | 2-(Indolyl)-4-oxobutanoate | Base |

This table is illustrative and based on the general reactivity of related compounds. researchgate.netevitachem.com

Michael additions to this compound are generally highly regioselective, with the nucleophile preferentially attacking the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). wikipedia.org This is attributed to the "soft" nature of many Michael donors, which favors addition to the less-hindered and electronically favorable β-position. libretexts.org

The stereoselectivity of these reactions can often be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. sci-hub.box For instance, organocatalysts have been employed to achieve asymmetric Michael additions. sci-hub.box

Cycloaddition Reactions and Pericyclic Processes

This compound and its derivatives can participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. msu.edulibretexts.org These reactions are valuable for constructing ring systems in a stereospecific manner. ub.edu

One notable example is the Diels-Alder reaction, a [4+2] cycloaddition. ub.edu In this reaction, the α,β-unsaturated system of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. dtu.dk The reactivity in these cycloadditions is influenced by the electronic nature of both the diene and the dienophile. ub.edu

Furthermore, derivatives of this compound, such as ethyl 4-chloro-2-oxobut-3-ynoate, have been shown to undergo [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. scispace.com These reactions can sometimes proceed without the need for photochemical or catalytic activation. scispace.com

Functional Group Transformations

The various functional groups present in this compound can be selectively transformed to create a wide array of derivatives.

Reduction: The ketone and ester carbonyl groups can be reduced using appropriate reducing agents. For example, sodium borohydride (B1222165) can selectively reduce the ketone to a secondary alcohol.

Oxidation: The aldehyde group in the tautomeric form of the molecule can potentially be oxidized to a carboxylic acid.

Ester Hydrolysis and Transesterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Transesterification allows for the conversion of the ethyl ester to other esters.

Reactions at the α-carbon: The α-carbon can be functionalized through various reactions, taking advantage of the acidity of the α-protons.

These transformations, combined with the reactivity of the α,β-unsaturated system, make this compound a versatile building block in organic synthesis. researchgate.net

Oxidation and Reduction Pathways

The two primary reactive sites for redox transformations in this compound are the aldehyde and the carbon-carbon double bond. The specific outcome of a reduction or oxidation reaction is highly dependent on the reagents and conditions employed.

Reduction: The reduction of this compound can target the aldehyde, the alkene, or both. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the aldehyde functionalities. harvard.edu The reduction of α,β-unsaturated esters and aldehydes with LiAlH₄ typically yields the corresponding allylic alcohol through 1,2-addition, or the saturated alcohol if 1,4-conjugate addition also occurs. rsc.org The use of milder, more selective reagents is necessary to target a specific functional group. For instance, sodium borohydride (NaBH₄) is often used for the selective reduction of aldehydes and ketones in the presence of esters. davuniversity.org Biocatalytic reductions, such as those using plant cell cultures of Daucus carota, have been shown to be highly effective for the stereoselective reduction of the keto group in related 4-aryl-2-oxobut-3-enoic acid esters to the corresponding (R)-hydroxy derivatives with high enantiomeric excess. researchgate.net

Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. Care must be taken as strong oxidizing conditions can also potentially cleave the carbon-carbon double bond.

Table 1: Summary of Potential Redox Transformations for this compound

| Transformation | Reagent Class | Potential Product(s) | Notes |

|---|---|---|---|

| Selective Aldehyde Reduction | Chemoselective Hydride Reagents (e.g., NaBH₄) | Ethyl 4-hydroxybut-2-enoate | Targets the aldehyde over the ester. |

| Conjugate Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethyl 4-oxobutanoate | Reduces the C=C double bond. |

| Full Reduction | Strong Hydride Reagents (e.g., LiAlH₄) | Butane-1,4-diol | Reduces both the ester and aldehyde. harvard.edu |

| Aldehyde Oxidation | Mild Oxidizing Agents (e.g., PCC, DMP) | 4-Ethoxy-4-oxobut-2-enoic acid | Converts the aldehyde to a carboxylic acid. |

| Oxidative Cleavage | Strong Oxidizing Agents (e.g., O₃; KMnO₄, heat) | Various smaller carbonyl and carboxyl compounds | Cleaves the C=C double bond. |

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound can be readily cleaved or modified through hydrolysis and transesterification reactions. These reactions are fundamental in synthetic chemistry for modifying the ester group or deprotecting the carboxylic acid.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. mdpi.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute mineral acid (e.g., H₂SO₄) and water, the reaction is reversible and leads to an equilibrium mixture of this compound, water, 4-oxobut-2-enoic acid, and ethanol.

Base-Catalyzed Hydrolysis (Saponification): Using a base such as sodium hydroxide (B78521) (NaOH) makes the reaction effectively irreversible. The process yields ethanol and the corresponding carboxylate salt (e.g., sodium 4-oxobut-2-enoate). Subsequent acidification is required to obtain the free carboxylic acid, 4-oxobut-2-enoic acid.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would produce mthis compound and ethanol. youtube.com Driving the reaction to completion often requires using the new alcohol as the solvent. youtube.com

Table 2: Comparison of Hydrolysis and Transesterification Reactions

| Reaction | Catalyst | Reagents | Primary Products | Reversibility |

|---|---|---|---|---|

| Acidic Hydrolysis | H⁺ (e.g., H₂SO₄) | Water | 4-oxobut-2-enoic acid, Ethanol | Reversible |

| Basic Hydrolysis | OH⁻ (e.g., NaOH) | Water | Sodium 4-oxobut-2-enoate, Ethanol | Irreversible |

| Transesterification | H⁺ or RO⁻ | Another alcohol (R'OH) | Ethyl R'-oxobut-2-enoate, Ethanol | Reversible |

Intramolecular Cyclization Phenomena

The linear structure of this compound and its derivatives contains the necessary functionalities for intramolecular cyclization, leading to the formation of various heterocyclic rings, most notably furanones and lactones.

Research has shown that derivatives of the parent 4-oxobutanoic acid structure are prone to cyclization. For instance, substituted 2-hydrazono-4-oxobutanoic acids undergo intramolecular cyclization in the presence of dehydrating agents like propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.netchimicatechnoacta.ru Similarly, 4-aryl-2-arylamino-4-oxobut-2-enoic acids cyclize upon treatment with acetic anhydride to yield 5-aryl-3-arylimino-3H-furan-2-ones. pleiades.online

A significant application involving this cyclization tendency is in the design of degradable polymers. Polyesters synthesized from ethyl (E)-4-oxo-but-2-enoate (following hydrogenation) have been shown to degrade rapidly under physiological conditions. researchgate.net The degradation mechanism proceeds via a head-to-tail intramolecular cyclization, where a terminal hydroxyl group attacks an ester linkage in the polymer backbone, leading to depolymerization and the formation of γ-butyrolactone derivatives as the sole degradation product. researchgate.net This highlights the inherent propensity of the C4-backbone, derived from this compound, to form five-membered rings.

Table 3: Examples of Intramolecular Cyclization in 4-Oxobut-2-enoic Acid Derivatives

| Starting Material Class | Reagent/Condition | Resulting Heterocycle | Ref(s) |

|---|---|---|---|

| Substituted 2-hydrazono-4-oxobutanoic acids | Propionic Anhydride | Substituted 3-hydrazonofuran-2(3H)-ones | chimicatechnoacta.ruresearchgate.net |

| 4-Aryl-2-arylamino-4-oxobut-2-enoic acids | Acetic Anhydride | 5-Aryl-3-arylimino-3H-furan-2-ones | pleiades.online |

| Poly(4-hydroxybutyric acid) derivatives | Physiological Conditions (pD 7.4, 37 °C) | γ-Butyrolactone derivatives | researchgate.net |

Stetter Reactions and Related Transformations

The Stetter reaction is a carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC). organic-chemistry.org This reaction represents an important application of umpolung (polarity reversal), where the normally electrophilic aldehyde carbonyl carbon is converted into a nucleophile. organic-chemistry.org

This compound, possessing both an aldehyde and a Michael acceptor (the α,β-unsaturated ester), is a substrate well-suited for Stetter-type transformations. It can potentially undergo intramolecular Stetter reactions or act as the Michael acceptor in intermolecular reactions.

N-heterocyclic carbenes (NHCs) are widely used catalysts for these transformations. nih.govrsc.org Research into NHC-catalyzed reactions has explored the use of this compound and its derivatives. In one study, an NHC-catalyzed asymmetric homoenolate reaction between β-halo-α-keto esters and α,β-unsaturated aldehydes was developed. nih.gov While this reaction successfully produced γ-butyrolactones with other substrates, the specific use of ethyl (E)-4-oxobut-2-enoic acid as the aldehyde component was noted to result in a low diastereomeric ratio for the product. nih.gov This finding indicates that while the compound is a viable substrate, achieving high stereoselectivity in such complex annulations can be challenging and is sensitive to substrate structure. The development of intramolecular Stetter reactions using related conjugated trienes to form functionalized cyclopentenones has also been a subject of research. gsu.edu

Table 4: Research Findings on this compound in NHC-Catalyzed Reactions

| Reaction Type | Catalysis | Substrates | Product Class | Observation/Outcome | Ref(s) |

|---|---|---|---|---|---|

| Intermolecular Annulation | Chiral N-Heterocyclic Carbene (NHC) | Ethyl (E)-4-oxobut-2-enoic acid, β-halo-α-keto esters | γ-Butyrolactones | Low diastereoselectivity observed for this specific substrate. | nih.gov |

| Intramolecular Cyclization | Chiral N-Heterocyclic Carbene (NHC) | Conjugated trienes (related structures) | Functionalized cyclopentenones | Demonstrates the potential for intramolecular C-C bond formation. | gsu.edu |

Applications in Organic Synthesis and Chemical Building Blocks

Precursor in the Synthesis of Complex Organic Molecules

Ethyl 4-oxobut-2-enoate serves as a fundamental starting material for the synthesis of a variety of intricate organic structures. Its utility as a precursor is demonstrated in its application to create synthons, which are molecular fragments used in the assembly of larger, more complex molecules. The dual reactivity of the aldehyde and the unsaturated ester allows for sequential or tandem reactions, enabling the efficient construction of elaborate molecular frameworks that are often found in natural products and biologically active compounds.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal and agricultural chemistry, as these motifs are prevalent in a vast number of bioactive compounds. This compound has proven to be a valuable substrate for the synthesis of a wide range of nitrogen, oxygen, and sulfur-containing heterocycles.

The reaction of this compound with various nitrogen-containing nucleophiles provides access to a diverse array of heterocyclic systems. For instance, the condensation of γ-keto acids, which can be derived from precursors like this compound, with hydrazine hydrate is a common method for the synthesis of pyridazinone rings raco.cat. These six-membered rings containing two adjacent nitrogen atoms are important scaffolds in medicinal chemistry.

While direct, specific examples of the use of this compound in well-known named reactions for pyrrole and pyridine synthesis like the Paal-Knorr or Hantzsch syntheses are not extensively documented in readily available literature, its structural motifs are amenable to such transformations. The 1,4-dicarbonyl-like nature of the molecule makes it a potential candidate for reactions leading to five- and six-membered nitrogen heterocycles. For example, multicomponent reactions involving aldehydes, β-ketoesters, and a nitrogen source are fundamental to the Hantzsch pyridine synthesis oakwoodchemical.comthieme-connect.depitt.edu.

The synthesis of oxygen-containing heterocycles can also be achieved using this compound and its derivatives. For example, derivatives of 4-oxobut-2-enoic acid have been utilized in the synthesis of furan-2(3H)-ones through intramolecular cyclization reactions researchgate.net. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provides a conceptual basis for how this compound could be used to generate furan rings pharmaguideline.com. Furthermore, multicomponent reactions involving derivatives of this compound have been shown to yield pyran derivatives researchgate.net.

This compound has been successfully employed in the synthesis of sulfur-containing heterocycles. A notable example is the synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate, which involves the reaction of a furan-2(3H)-one derivative with potassium tert-butoxide, showcasing the utility of butenoate structures in constructing complex thiophene systems. The Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides, provides a foundational strategy where a functionalized butenoate could potentially serve as a precursor to the α-haloketone component nih.govfigshare.com.

Role in the Synthesis of Pharmaceutically Relevant Scaffolds and Agrochemicals

The versatility of this compound as a building block extends to the synthesis of molecules with direct applications in the pharmaceutical and agrochemical industries. Its ability to introduce key structural motifs into larger molecules makes it a valuable intermediate in the development of new therapeutic agents and crop protection products homesunshinepharma.comchemicalbook.com.

A significant application of this compound is in asymmetric catalytic alkynylation reactions. This process involves the addition of an alkyne to the aldehyde group of the molecule in a stereocontrolled manner. The resulting chiral propargyl alcohol is a valuable synthon, a building block that can be elaborated into more complex, enantiomerically pure molecules. One prominent example is the use of this methodology in the synthesis of (+)-Tetrahydropyrenophorol, a naturally occurring macrolide with potential biological activity homesunshinepharma.comchemicalbook.com. This application highlights the importance of this compound in accessing chiral molecules with defined stereochemistry, a critical aspect of modern drug discovery and development.

Precursors for Chalcones and Related Structures

Chalcones, which are derivatives of the 1,3-diaryl-2-propene-1-one parent compound, represent a class of molecules that have garnered significant interest due to their wide range of pharmacological properties. urfu.ru The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic ketone (typically an acetophenone) and an aromatic aldehyde. nih.govnih.govwikipedia.org

Given its structure, this compound can serve as the aldehyde component in such condensation reactions. The aldehyde functional group within this compound can react with the α-carbon of an acetophenone derivative under basic or acidic conditions. This reaction proceeds via an aldol (B89426) condensation mechanism to form a new carbon-carbon bond, ultimately yielding a chalcone-like structure that incorporates the ethyl-enoate moiety. The general reaction involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde in this compound. Subsequent dehydration leads to the formation of the characteristic α,β-unsaturated ketone system of the chalcone framework. The Claisen-Schmidt condensation is a well-established and efficient method for preparing these structures. nih.govmdpi.com

Table 1: Overview of Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| Aromatic Aldehyde | Acetophenone | Base (e.g., NaOH, KOH) or Acid (e.g., H₂SO₄) | Chalcone (1,3-Diaryl-2-propen-1-one) |

| This compound | Substituted Acetophenone | Base or Acid | Chalcone derivative with an ethyl-enoate substituent |

Diketo Ester/Acid Derivatives in Inhibitor Design

The 1,3-diketone or β-diketo ester/acid moiety is a privileged scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds. ut.ac.irnih.gov Derivatives containing this structural feature have been extensively developed as inhibitors for various enzymes, including HIV-1 integrase and Src kinase. ut.ac.irnih.gov

While not a direct precursor in all synthetic routes, the structural elements of this compound are relevant to the synthesis of these important inhibitor classes. A primary method for synthesizing the core structure of many diketo ester inhibitors, such as ethyl 2,4-dioxo-4-arylbutanoates, is the Claisen condensation. wikipedia.org This reaction typically involves the condensation of a substituted acetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide. ut.ac.ir The reaction forms a β-diketo ester, which is a crucial intermediate. ut.ac.ir

These resulting ethyl 2,4-dioxo-4-arylbutanoate derivatives have been investigated as potential therapeutic agents. For instance, a series of these compounds were synthesized and evaluated for their inhibitory activity against Src kinase, an enzyme linked to tumor growth in several human cancers. ut.ac.ir The diketo ester can be further hydrolyzed, often using a base like lithium hydroxide (B78521) followed by acidification, to yield the corresponding β-diketo acid. nih.gov These diketo acids are also potent inhibitors of various enzymes, such as kynurenine-3-hydroxylase. nih.gov

Table 2: Examples of Synthesized Ethyl 2,4-dioxo-4-arylbutanoate Derivatives and Their Biological Target

| Compound | R-Group on Aryl Ring | Synthesis Method | Biological Target | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate | H | Claisen Condensation | Src Kinase | ut.ac.ir |

| Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | 2-Cl | Claisen Condensation | Src Kinase | ut.ac.ir |

| Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | 4-Cl | Claisen Condensation | Src Kinase | ut.ac.ir |

| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 2,4-diCl | Claisen Condensation | Src Kinase | ut.ac.ir |

| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 4-F | Claisen Condensation | Src Kinase | ut.ac.ir |

| Methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate* | 3-Cl | Not specified | Kynurenine-3-hydroxylase | nih.gov |

| 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid* | 3-Cl | Hydrolysis of ester | Kynurenine-3-hydroxylase | nih.gov |

Note: These compounds exist in the more stable enol tautomeric form, 2-hydroxy-4-oxo-but-2-enoic acid/ester.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) spectroscopy of Ethyl 4-oxobut-2-enoate reveals distinct signals corresponding to the different types of protons present in the molecule. The ethyl group gives rise to a characteristic quartet and triplet pattern. The quartet, typically found further downfield, is due to the methylene protons (-CH2-) adjacent to the oxygen atom, and it is split by the neighboring methyl protons. The methyl protons (-CH3) appear as a triplet, split by the adjacent methylene protons.

The vinylic protons on the carbon-carbon double bond and the aldehydic proton exhibit signals in the more downfield region of the spectrum. The chemical shifts and the coupling constants between these protons are crucial for determining the stereochemistry of the double bond (i.e., whether it is the E or Z isomer). The aldehydic proton typically appears as a doublet due to coupling with the adjacent vinylic proton.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic H | 9.5 - 9.7 | Doublet | ~7.5 |

| Vinylic H (α to C=O ester) | 6.8 - 7.1 | Doublet of doublets | ~15.7, ~1.5 |

| Vinylic H (β to C=O ester) | 6.3 - 6.5 | Doublet of doublets | ~15.7, ~7.5 |

| Methylene H (-OCH2CH3) | 4.1 - 4.3 | Quartet | ~7.1 |

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. In this compound, distinct signals are expected for the carbonyl carbons of the ester and aldehyde, the vinylic carbons, and the carbons of the ethyl group. The chemical shifts of the carbonyl carbons are typically found in the most downfield region of the spectrum.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Ester C=O | 165 - 170 |

| Vinylic C (α to C=O ester) | 140 - 145 |

| Vinylic C (β to C=O ester) | 135 - 140 |

| Methylene C (-OCH2CH3) | 60 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Assignments

For a more detailed structural analysis and unambiguous assignment of proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be observed between the aldehydic proton and the adjacent vinylic proton, between the two vinylic protons, and between the methylene and methyl protons of the ethyl group. This helps to confirm the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each carbon signal based on the known assignments of the attached protons. For instance, the vinylic proton signals would show correlations to the vinylic carbon signals, and the ethyl group proton signals would correlate with the corresponding ethyl carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ester and the aldehyde, the carbon-carbon double bond, and the C-O bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Aldehyde) | 1685 - 1715 | Strong, sharp absorption |

| C=O (α,β-unsaturated Ester) | 1715 - 1730 | Strong, sharp absorption |

| C=C (Alkene) | 1620 - 1680 | Medium absorption |

| C-O (Ester) | 1000 - 1300 | Strong absorptions |

| C-H (Aldehyde) | 2720 - 2820 | Two weak bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

When coupled with Gas Chromatography (GC), mass spectrometry can be used to analyze the components of a mixture. For a pure sample of this compound, GC-MS would provide the retention time from the GC and the mass spectrum from the MS. The mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of the molecule into smaller, charged fragments. Analysis of these fragments can help to confirm the structure of the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH2CH3) and McLafferty rearrangement.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of organic compounds, providing valuable insights into their structure. In a typical EIMS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

For this compound (C₆H₈O₃, molecular weight: 128.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128. Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 u) to give a fragment at m/z 83, or the loss of the entire ester group (-COOCH₂CH₃, 73 u) resulting in a peak at m/z 55. Other characteristic fragments might arise from cleavage of the carbon-carbon bonds in the butenoyl chain.

Table 1: Hypothetical EIMS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 128 | [M]⁺ | Data not available |

| 99 | [M - CHO]⁺ | Data not available |

| 83 | [M - OCH₂CH₃]⁺ | Data not available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental composition of C₆H₈O₃. The calculated exact mass of this compound is 128.04734 Da. An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, typically within a few parts per million (ppm). This high level of accuracy provides unambiguous confirmation of the molecular formula.

However, specific experimental HRMS data for this compound has not been reported in the surveyed scientific databases and literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing.

This compound is a liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction under standard conditions. To obtain its crystal structure, the compound would need to be crystallized at a low temperature or derivatized to form a solid crystalline material. As of the latest literature review, no such crystallographic studies have been published for this compound or its simple derivatives. Consequently, there is no experimental data on its solid-state conformation, intermolecular interactions, or crystal system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. This compound, being an α,β-unsaturated carbonyl compound, is expected to exhibit characteristic UV-Vis absorption bands.

The conjugated system, which includes the carbon-carbon double bond and the carbonyl group, would likely result in a strong π → π* transition at a wavelength (λmax) in the range of 210-250 nm. A weaker n → π* transition, characteristic of the carbonyl group, might also be observed at a longer wavelength, typically above 300 nm. The exact position and intensity of these absorption maxima are influenced by the solvent used for the measurement.

Despite these expectations, specific experimental UV-Vis spectral data, including the λmax values and corresponding molar absorptivity (ε) for this compound, are not available in the public domain.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | ~210-250 | Data not available |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods allow for the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific, in-depth research articles detailing DFT calculations exclusively for Ethyl 4-oxobut-2-enoate are not readily found in publicly available literature, its reactivity can be inferred from its structure. The conjugated system, encompassing the aldehyde and ester carbonyl groups, results in delocalized π-orbitals. The aldehyde group and the β-carbon of the double bond are expected to be electrophilic sites, susceptible to nucleophilic attack. The distribution of electron density and the locations of the HOMO and LUMO would precisely map these reactive sites.

General principles suggest that the HOMO would be located over the C=C double bond and the oxygen atoms, while the LUMO would be distributed across the conjugated π* system, with significant coefficients on the carbonyl carbons and the β-carbon. A smaller HOMO-LUMO gap would imply higher reactivity, particularly in cycloaddition reactions or Michael additions.

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling and computational chemistry are powerful tools for elucidating the mechanisms of complex organic reactions. nih.govresearchgate.net For a molecule like this compound, which contains multiple reactive sites, theoretical studies can map out potential energy surfaces for various reaction pathways, identify transition states, and calculate activation energies. This allows for the prediction of the most favorable reaction products under different conditions.

Given its structure as a dienophile, this compound is a potential substrate for cycloaddition reactions, such as the Diels-Alder reaction. mdpi.comresearchgate.net Theoretical studies on analogous systems often use DFT methods to investigate the stereoselectivity and regioselectivity of such reactions. researchgate.net These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the preference for endo or exo products. However, specific molecular modeling studies detailing the reaction mechanisms of this compound itself have not been prominently published.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a ligand with the active site of a protein target.

A comprehensive search of scientific literature did not yield specific docking studies involving this compound as a ligand. Such a study would involve computationally placing the molecule into the binding site of a selected protein target and calculating a scoring function to estimate the strength of the interaction. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, suggesting whether this compound could act as an inhibitor or modulator of that protein. Without experimental or theoretical data, any potential biological targets remain speculative.

In Silico Predictions of Biological Relevance

In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of chemical compounds. fiveable.me These predictions are often based on the molecule's physicochemical properties, which can be calculated from its structure. Publicly available databases like PubChem provide a range of computed properties for this compound that can be used for such predictions. nih.gov

One of the most common tools for predicting drug-likeness is Lipinski's Rule of Five. A compound is considered likely to be orally active if it satisfies most of these rules (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Based on the computed properties for this compound, it adheres to these rules, suggesting it has favorable physicochemical properties for potential biological applications.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.13 g/mol | PubChem nih.gov |

| XLogP3 (LogP) | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donors | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | PubChem nih.gov |

The low molecular weight and LogP value, along with a moderate TPSA, suggest good potential for absorption and membrane permeability.

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This compound has four rotatable bonds, allowing it to adopt various conformations. nih.gov

The key areas of conformational flexibility are:

Rotation around the C2-C3 single bond: This bond connects the two carbonyl groups within the conjugated system. The molecule can exist in an s-trans (more stable, lower steric hindrance) or an s-cis conformation.

Rotation around the C-O bond of the ester: The orientation of the ethyl group relative to the carbonyl can vary.

Rotation around the O-C bond of the ethyl group: This determines the position of the terminal methyl group.

A full conformational analysis would involve a potential energy surface (PES) scan, where the molecule's energy is calculated as a function of the dihedral angles of the rotatable bonds. readthedocs.ioq-chem.comq-chem.com This would identify the global minimum energy conformation and the energy barriers between different conformers. While specific PES scan data for this compound is not available in published research, the trans isomer with respect to the C=C double bond (E-isomer) is generally expected to be more stable, and the s-trans conformation around the C2-C3 bond is likely the lowest energy conformer due to reduced steric clash between the carbonyl groups.

Investigation of Biological Activities and Mechanisms of Action

Antimicrobial Activity Studies (in vitro focus)

The antimicrobial potential of α,β-unsaturated carbonyl compounds, including derivatives of 4-oxobut-2-enoic acid, has been a subject of scientific inquiry. These studies explore their efficacy against various bacterial and fungal pathogens.

While specific studies detailing the antibacterial potency and spectrum of Ethyl 4-oxobut-2-enoate were not prominently identified, the broader class of substituted 4-oxobut-2-enoic acids and their derivatives are recognized for promising pharmacological properties, including antibiotic activity. researchgate.net Research into naturally occurring acylacrylic acids, a class to which this compound belongs, has revealed notable antibiotic effects. researchgate.net

For instance, studies on (E)-4-oxonon-2-enoic acid, a structurally related fatty acid, have demonstrated a significant spectrum of activity. This compound has shown inhibitory effects against various Gram-positive bacteria and fungi, as detailed in the table below.

| Test Organism | Inhibition Zone (mm) |

|---|---|

| Bacillus brevis | 20 |

| Bacillus subtilis | 20 |

| Staphylococcus aureus | 15 |

| Streptomyces viridochromogenes | 15 |

| Mucor miehei | 15 |

| Paecilomyces variotii | 15 |

Data derived from studies on the related compound (is)-4-oxonon-2-enoic acid. researchgate.net

Similar to the antibacterial profile, direct in vitro antifungal data for this compound is limited in the available literature. However, the class of α,β-unsaturated ketones, which share the same core chemical feature, has been extensively studied for antifungal properties. researchgate.net These studies have shown that derivatives can exhibit potent activity against various plant pathogenic fungi, with some compounds demonstrating greater efficacy than commercial fungicides like thiabendazole. researchgate.net The antifungal activity is often dependent on the specific substitutions on the core structure, indicating that modifications to the this compound molecule could modulate its potency and spectrum. researchgate.net

The primary proposed mechanism for the antimicrobial action of this compound is based on its nature as a Michael acceptor. nih.govlibretexts.org This reactivity stems from the compound's α,β-unsaturated carbonyl structure, where the double bond is conjugated with the carbonyl group. This arrangement polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

In biological systems, nucleophiles are abundant in the form of thiol groups (in cysteine residues of proteins and glutathione) and amine groups (in lysine (B10760008) residues and other biomolecules). nih.gov The Michael addition reaction involves the 1,4-nucleophilic addition of one of these biological nucleophiles to the activated double bond of this compound. nih.govyoutube.com This covalent modification of essential proteins or small molecules can disrupt their function, leading to the inhibition of critical cellular processes and ultimately causing microbial cell death. This mechanism is a well-established principle for the biological activity of numerous natural and synthetic compounds containing α,β-unsaturated carbonyl motifs. nih.govlibretexts.org

Antiviral Activity Research (in vitro focus)

The core structure of this compound has been identified as a valuable scaffold in the development of antiviral agents, particularly inhibitors of HIV-1 integrase.

Research has identified the 2-hydroxy-4-oxobut-2-enoic acid scaffold, a close analog of this compound, as a prototype for developing inhibitors of the HIV-1 integration process. nih.gov HIV-1 integrase is an essential enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.gov

Derivatives based on this scaffold have been shown to act as dual inhibitors, targeting both the strand-transfer phase of integration and the interaction between the integrase enzyme and the cellular cofactor LEDGF/p75. nih.gov For example, the compound 4-[1-(4-fluorobenzyl)-4-hydroxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid (CHI-1043) has demonstrated interesting anti-HIV activity with these dual inhibitory effects. nih.gov This suggests that the 4-oxobutenoate moiety is a critical pharmacophore for this type of antiviral activity.

| Compound Class | Target | Mechanism of Action | Significance |

|---|---|---|---|

| 4-Aryl-2,4-dioxobutanoic Acids | HIV-1 Integrase | Inhibition of strand transfer | Effective inhibitors of viral replication in cells. researchgate.net |

| β-Diketo Acids with Nucleobase Scaffolds | HIV-1 Integrase | Inhibition of 3'-processing and strand transfer | Demonstrates highly potent anti-HIV activity in vitro. nih.gov |

| 2-Hydroxy-4-oxobut-2-enoic Acid Derivatives (e.g., CHI-1043) | HIV-1 Integrase & IN-LEDGF/p75 Interaction | Dual inhibition of strand-transfer and protein-protein interaction | Represents a prototype for developing dual-action anti-HIV agents. nih.gov |

Specific in vitro studies investigating the activity of this compound against other viral targets were not identified in the conducted research. The current focus in the literature appears to be primarily on the potential of its core structure in the context of HIV-1 integrase inhibition.

Enzyme Inhibition Studies

Protein Kinase B (PknB) Inhibition

There are no publicly available studies that have investigated the inhibitory effects of this compound on Protein Kinase B (PknB). PknB is a crucial enzyme in various signaling pathways, and its inhibitors are of significant interest in therapeutic research. However, the potential of this compound as a PknB inhibitor remains unexplored.

Metalloaminopeptidase (MetAP) Inhibition

Similarly, the scientific literature lacks any data on the inhibition of Metalloaminopeptidase (MetAP) by this compound. MetAPs are a class of enzymes vital for protein maturation and are considered targets for drug development. The interaction between this compound and these enzymes has not been characterized.

General Enzyme Interaction and Kinetic Analysis

A comprehensive search for kinetic analyses of this compound with any enzyme has not yielded any results. Kinetic studies are fundamental to understanding the mechanism and efficiency of enzyme inhibitors, but no such data is available for this compound.

DNA Binding Investigations

There is no evidence in the scientific literature to suggest that this compound has been investigated for its ability to bind to DNA. Such studies are important for assessing the genotoxic potential and mechanism of action of chemical compounds.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a compound. These studies involve systematically modifying the chemical structure of a molecule to determine which parts are responsible for its biological effects. No SAR studies for this compound within any biological context have been published.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.